molecular formula C26H47NO2 B1389242 N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine CAS No. 1040687-33-9

N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine

Cat. No.: B1389242
CAS No.: 1040687-33-9
M. Wt: 405.7 g/mol
InChI Key: SMHHDTPOICSDLU-UHFFFAOYSA-N
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Description

N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine is a chemical compound with the molecular formula C26H47NO2 and a molecular weight of 405.66 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine typically involves the reaction of 4-(2-Methoxyethoxy)benzyl chloride with hexadecylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemistry

N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules and acts as a reagent in various organic reactions, including:

  • Oxidation : Can be oxidized using potassium permanganate or chromium trioxide to yield oxidized derivatives.
  • Reduction : Capable of undergoing reduction with agents like lithium aluminum hydride or sodium borohydride.
  • Substitution : Engages in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Biology

In biological research, this compound is employed to study molecular interactions and biological processes. Its ability to bind to specific receptors or enzymes makes it valuable for investigating:

  • Enzyme Activity : Understanding how it modulates enzyme functions can provide insights into metabolic pathways.
  • Cellular Mechanisms : It aids in exploring cellular signaling and interaction dynamics at the molecular level.

Industry

The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for:

  • Cosmetic Formulations : It can be used as an additive in cosmetic products due to its emulsifying properties.
  • Fine Chemicals Production : Serves as an intermediate in synthesizing fine chemicals used in various industrial applications.

Mechanism of Action

The mechanism of action of N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine can be compared with other similar compounds such as N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine and N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine. These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its long hexadecyl chain, which imparts distinct physical and chemical characteristics.

Biological Activity

N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

PropertyValue
Molecular Formula C₂₆H₄₇NO₂
CAS Number 1040687-33-9
MDL Number MFCD10687608
Molecular Weight 423.67 g/mol

This compound features a long hexadecyl chain, which influences its solubility and interaction with biological membranes, potentially enhancing its bioavailability and activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound modulates their activity through binding, leading to diverse physiological effects.

  • Receptor Interaction : The compound can bind to specific receptors, influencing signaling pathways that regulate cellular functions.
  • Enzyme Modulation : It acts as an inhibitor or activator of certain enzymes, affecting metabolic pathways crucial for cell survival and proliferation.

Biological Effects

Research indicates that this compound exhibits several biological effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For example, it has been evaluated for cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia. In vitro assays demonstrated significant growth inhibition at micromolar concentrations, indicating potential as an anticancer agent.
  • Antimicrobial Properties : The compound has also shown promising antimicrobial activity against various pathogens. In particular, it was effective against Escherichia coli and Candida albicans in laboratory settings, suggesting its potential use in treating infections .

Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Assays :
    • A study conducted using the MTT assay revealed that the compound exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) of approximately 10 µM against MCF-7 cells .
    • Another study highlighted its effectiveness against leukemia cell lines, demonstrating significant cytotoxicity with minimal toxicity to normal cells .
  • Mechanistic Studies :
    • Research into the mechanism of action indicated that this compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .
  • Comparative Studies :
    • Comparative analyses with similar compounds showed that while many share structural characteristics, this compound's unique hexadecyl chain confers distinct biochemical properties that enhance its biological activity.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound on breast cancer cell lines. The results indicated:

  • Significant reduction in cell viability at concentrations above 5 µM.
  • Induction of apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties:

  • The compound was tested against a panel of bacterial strains.
  • Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Acinetobacter baumannii and E. coli.

Properties

IUPAC Name

N-[[4-(2-methoxyethoxy)phenyl]methyl]hexadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H47NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-27-24-25-17-19-26(20-18-25)29-23-22-28-2/h17-20,27H,3-16,21-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHHDTPOICSDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNCC1=CC=C(C=C1)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H47NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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